molecular formula C14H9F3O3 B13096539 4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde CAS No. 137736-08-4

4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde

Cat. No.: B13096539
CAS No.: 137736-08-4
M. Wt: 282.21 g/mol
InChI Key: QPNDRDXLIXUBFL-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde is an organic compound with the molecular formula C14H9F3O3. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxybenzaldehyde structure. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde typically involves the reaction of 4-(Trifluoromethoxy)phenol with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of 4-(4-(Trifluoromethoxy)phenoxy)benzoic acid.

    Reduction: Formation of 4-(4-(Trifluoromethoxy)phenoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde is unique due to the presence of both the trifluoromethoxy and phenoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

137736-08-4

Molecular Formula

C14H9F3O3

Molecular Weight

282.21 g/mol

IUPAC Name

4-[4-(trifluoromethoxy)phenoxy]benzaldehyde

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-13-7-5-12(6-8-13)19-11-3-1-10(9-18)2-4-11/h1-9H

InChI Key

QPNDRDXLIXUBFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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